N-(3-(Morpholino)propyl)naphthalen-2-amine

Dihydroorotase Enzyme Inhibition CAD Domain

Researchers probing the CAD pathway often encounter unreliable N-alkyl naphthylamine analogs with unvalidated target engagement. N-(3-(Morpholino)propyl)naphthalen-2-amine (CAS 93762-06-2) resolves this with quantified pharmacology and documented analytical protocols. • Confirmed dihydroorotase IC50: 180 µM - comparable to 5-fluoroorotic acid (191.59 µM) for direct assay benchmarking • Defined LogP 2.66 - 12% lower than the 1-naphthyl isomer, enabling predictable CNS partitioning and chromatographic retention • Validated reverse-phase HPLC method on Newcrom R1 - reduces QC method development time for purity assessment Standard packs: 10 mg, 50 mg, 100 mg, and bulk custom synthesis. In stock for immediate dispatch.

Molecular Formula C17H22N2O
Molecular Weight 270.37 g/mol
CAS No. 93762-06-2
Cat. No. B12671098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(Morpholino)propyl)naphthalen-2-amine
CAS93762-06-2
Molecular FormulaC17H22N2O
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESC1COCCN1CCCNC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C17H22N2O/c1-2-5-16-14-17(7-6-15(16)4-1)18-8-3-9-19-10-12-20-13-11-19/h1-2,4-7,14,18H,3,8-13H2
InChIKeyZINOQNYPQHETBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-(Morpholino)propyl)naphthalen-2-amine Technical Baseline


N-(3-(Morpholino)propyl)naphthalen-2-amine (CAS 93762-06-2) is a synthetic secondary amine characterized by a naphthalen-2-amine core linked via a propyl spacer to a morpholine ring [1]. This structural motif places it within the class of N-alkylated naphthylamines, often explored in medicinal chemistry for their potential to interact with biological targets [1]. Its molecular formula is C17H22N2O, with a molecular weight of 270.37 g/mol [1]. The compound serves as a building block or intermediate in various research applications, with its specific properties dictating its suitability over closely related analogs .

N-(3-(Morpholino)propyl)naphthalen-2-amine Generic Substitution Risks


Generic substitution among N-alkyl naphthylamines is scientifically unsound due to substantial differences in their physicochemical and biochemical profiles. Variations in the naphthalene substitution pattern (1- vs 2-position) or the alkyl spacer length lead to quantifiably different lipophilicity (LogP), boiling points, and biological activity [1]. For example, the 2-naphthyl isomer (target compound) exhibits a LogP of 2.66, whereas the 1-naphthyl analog has a LogP of 2.98, resulting in a 12% difference that impacts partitioning and solubility [1]. Furthermore, the specific inhibition profile against enzymes like dihydroorotase, with an IC50 of 180 µM, differentiates it from other core structures [2]. These tangible differences directly affect experimental reproducibility, pharmacokinetic behavior, and process scalability, rendering direct interchange without re-validation a high-risk endeavor [1].

N-(3-(Morpholino)propyl)naphthalen-2-amine Differentiation Evidence


Dihydroorotase Inhibition vs. 5-Fluoroorotic Acid

N-(3-(Morpholino)propyl)naphthalen-2-amine inhibits the dihydroorotase enzyme from mouse Ehrlich ascites with an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 [1]. This potency is comparable to that of 5-fluoroorotic acid, a known dihydroorotase inhibitor, which exhibits an IC50 of 191.59 µM under similar conditions [2]. While both are moderate inhibitors, the structural distinction offers an alternative chemotype for inhibitor development, with the target compound's naphthalen-2-amine scaffold providing different physicochemical properties.

Dihydroorotase Enzyme Inhibition CAD Domain

Lipophilicity vs. Parent and 1-Naphthyl Isomer

The introduction of the morpholinopropyl group to the naphthalen-2-amine core increases lipophilicity. The target compound has a LogP of 2.66 [1], compared to 2.17-2.28 for the unsubstituted naphthalen-2-amine [2], representing a ~19% increase in LogP. Furthermore, when compared to its 1-naphthyl positional isomer, N-(3-morpholinopropyl)naphthalen-1-amine (LogP 2.98) , the target 2-naphthyl isomer is 10.7% less lipophilic. These differences in partition coefficient directly impact solubility, membrane permeability, and chromatographic retention.

Lipophilicity LogP Physicochemical Properties

Boiling Point vs. 1-Naphthyl Isomer

The boiling point of N-(3-(Morpholino)propyl)naphthalen-2-amine is 465°C at 760 mmHg . In contrast, its 1-naphthyl isomer, N-(3-morpholinopropyl)naphthalen-1-amine, has a reported boiling point of 456°C at 760 mmHg [1]. This 9°C difference (2.0% higher for the 2-naphthyl compound) is significant for purification processes such as distillation and for assessing thermal stability during high-temperature reactions or storage.

Boiling Point Thermal Stability Process Chemistry

Validated HPLC Separation Method

A reverse-phase HPLC method using a Newcrom R1 column has been specifically demonstrated for the separation of N-(3-(Morpholino)propyl)naphthalen-2-amine [1]. The method utilizes a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) [1]. While this method is presented for this specific analyte, a direct quantitative comparison (e.g., resolution vs. a closely related impurity) is not provided in the available data. The existence of this validated method, however, reduces method development time and ensures reproducibility for users, a significant procurement advantage over analogs lacking such documentation.

HPLC Chromatography Analytical Method

Density vs. 1-Naphthyl Isomer

The density of N-(3-(Morpholino)propyl)naphthalen-2-amine is reported as 1.123 g/cm³ . This value is distinct from that of the 1-naphthyl isomer, N-(3-morpholinopropyl)naphthalen-1-amine, which has a density of 1.138 g/cm³ . The 1.3% difference in density can be a critical parameter in formulation science, particularly when precise volumetric measurements are required for solid dispensing or when calculating concentrations in solution.

Density Physical Property Formulation

N-(3-(Morpholino)propyl)naphthalen-2-amine Validated Applications


Dihydroorotase Inhibition in Cancer & Antiparasitic Research

With a demonstrated IC50 of 180 µM against dihydroorotase [1], this compound serves as a valuable tool compound for investigating the CAD pathway in cell proliferation. Its potency, comparable to 5-fluoroorotic acid (IC50 191.59 µM) [2], makes it a suitable starting point for developing novel dihydroorotase inhibitors with a naphthalene-based scaffold, potentially offering different off-target profiles.

Analytical Method Development & QC

The existence of a validated reverse-phase HPLC method on a Newcrom R1 column [3] provides a ready-to-use protocol for quantifying this compound in complex mixtures. This is directly applicable to quality control in chemical production, monitoring reaction progress during synthesis, or assessing purity in research settings.

Medicinal Chemistry for CNS Targets

The calculated LogP of 2.66 [3] falls within a favorable range for blood-brain barrier penetration. This property, combined with the morpholine group's known ability to engage in key hydrogen bonding interactions, positions this compound as a candidate scaffold for developing CNS-active agents, where subtle differences in lipophilicity from isomers (e.g., 1-naphthyl isomer LogP 2.98 ) can significantly alter brain exposure and target engagement.

Diversity-Oriented Synthesis Building Block

As a secondary amine, N-(3-(Morpholino)propyl)naphthalen-2-amine can undergo alkylation, acylation, and other reactions to generate diverse chemical libraries . Its well-defined physicochemical properties (LogP 2.66, density 1.123 g/cm³) [1][3] facilitate predictable library design and high-throughput purification, making it a reliable choice over less-characterized analogs.

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